![molecular formula C₂₂H₂₉ClN₃O₉P B1142401 Chloro Sofosbuvir CAS No. 1496552-51-2](/img/structure/B1142401.png)
Chloro Sofosbuvir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro Sofosbuvir is also known as N-[[P(S),2’R]-2’-Chloro-2’-deoxy-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester . It is related to Sofosbuvir, a medication used to treat hepatitis C . Sofosbuvir is taken orally and has shown remarkable efficacy for a broad range of viral genotypes .
Synthesis Analysis
The synthesis of Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals .Molecular Structure Analysis
Sofosbuvir is a uridine analogue . The atom numbering used throughout this review corresponds to the conventional numbering of nucleosides, with C1′–C5′ referring to the carbohydrate portion of the molecule and C1–C6 referring to the uracil nucleobase .Chemical Reactions Analysis
The presence of additional substituents on the furanose core limits the ease by which such nucleosides can be synthesized through biocatalytic glycosyltransfer reactions . Sofosbuvir, for example, is a C6-phosphorylated furanose bearing a synthetically challenging 3′-quaternary carbon atom carrying a methyl and fluorine substituent .Wissenschaftliche Forschungsanwendungen
Antiviral Formulation Analysis
Chloro Sofosbuvir, along with Velpatasvir, is used in antiviral formulations. The analysis of Sofosbuvir in a binary mixture with Velpatasvir represents an analytical challenge due to the complete overlapping of the UV spectrum of Sofosbuvir by that of Velpatasvir .
Green Analytical Chemistry
Green analytical chemistry is one of the newest trends in analytical chemistry nowadays targeting the concept of green laboratory practices on chemists and environment. In this context, green practices are proposed for the determination of Sofosbuvir and Velpatasvir in their pharmaceutical formulation .
Hepatitis C Treatment
Sofosbuvir is a key component in the treatment of Hepatitis C Virus (HCV) infection. It has revolutionized the treatment of HCV, especially in patients coinfected with Human Immunodeficiency Virus (HIV) .
HIV-1 Coinfection Treatment
Sofosbuvir, in combination with Velpatasvir, has been used as a simple and feasible treatment strategy, resulting in high rates of sustained virologic response and was well-tolerated in patients coinfected with HIV-1 and HCV, regardless of HCV genotypes nor prior interferon-based treatment .
Fluorination Chemistry
The clinical success of Sofosbuvir demands efficient approaches for the synthesis of this pharmaceutical. Marketed as a single isomer, Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry .
Nucleotide Synthesis
Sofosbuvir is a nucleotide analog, and its synthesis involves complex nucleotide synthesis processes .
Regio- and Stereoselective Phosphoramidation
The synthesis of Sofosbuvir also involves regio- and stereoselective phosphoramidation, which is a key step in the production of this antiviral drug .
Wirkmechanismus
Target of Action
Chloro Sofosbuvir, also known as Sofosbuvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .
Mode of Action
Sofosbuvir is a nucleotide analog inhibitor . It undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), which incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate . This incorporation results in chain termination during replication of the viral RNA .
Biochemical Pathways
Sofosbuvir’s action on the NS5B polymerase disrupts the biochemical pathway of viral RNA replication. By acting as a defective substrate for the NS5B polymerase, Sofosbuvir causes premature termination of the growing RNA chain, thereby inhibiting the replication of the HCV genome .
Pharmacokinetics
Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose; the elimination half-life for GS-331007 is 27 hours . At least 80% of an administered dose of Sofosbuvir is absorbed into the systemic circulation . These properties contribute to Sofosbuvir’s high bioavailability.
Result of Action
The result of Sofosbuvir’s action is a significant reduction in the viral load of HCV. By inhibiting the replication of the viral RNA, Sofosbuvir effectively reduces the ability of the virus to proliferate. This leads to a decrease in the severity of the disease and, in many cases, to the virus being undetectable in the patient’s blood .
Action Environment
The efficacy and stability of Sofosbuvir can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of Sofosbuvir . Additionally, the presence of other medications can impact the metabolism and excretion of Sofosbuvir, potentially affecting its efficacy . Therefore, it’s crucial to consider these factors when administering Sofosbuvir.
Zukünftige Richtungen
Future directions must include larger clinical trials to assess the safety, tolerability, and resistance of the antiviral drugs. The antiviral combination strategy is highly beneficial to solve problems with these drugs . Efficient large-scale manufacture of sofosbuvir will thus represent an enormously important goal in eradicating hepatitis C across the globe .
Eigenschaften
IUPAC Name |
propan-2-yl 2-[[[4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPFZQKYPOWCSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN3O9P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.